9-Cis-Retinal

Catalog No.
S625102
CAS No.
514-85-2
M.F
C20H28O
M. Wt
284.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Cis-Retinal

CAS Number

514-85-2

Product Name

9-Cis-Retinal

IUPAC Name

(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal

Molecular Formula

C20H28O

Molecular Weight

284.4 g/mol

InChI

InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8-,17-13+

InChI Key

NCYCYZXNIZJOKI-MKOSUFFBSA-N

SMILES

Array

Synonyms

9-Z-Retinal; 9-cis-Retinaldehyde; 9-cis-Vitamin A Aldehyde; Isoretinene a;

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\C=O)\C)/C

The exact mass of the compound 9-cis-Retinal is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Carotenoids - Retinoids - Retinaldehyde - Supplementary Records. It belongs to the ontological category of retinal in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> Retinoids [PR0109]. However, this does not mean our product can be used or applied in the same or a similar way.

9-cis-Retinal (CAS 514-85-2) is a highly stable, functional geometric isomer of the native visual chromophore. It covalently binds to the apoprotein opsin to form isorhodopsin, successfully triggering the G-protein-coupled phototransduction cascade upon light exposure. In procurement and material selection, 9-cis-retinal is predominantly sourced as a robust, shelf-stable surrogate for the highly labile native ligand (11-cis-retinal). This unique balance of structural mimicry and chemical stability makes it the benchmark compound for visual cycle research, GPCR structural biology, and the development of chromophore replacement therapies for retinal dystrophies [1].

Generic substitution with the native 11-cis-retinal or the cheaper all-trans-retinal introduces severe process and functional failures in laboratory workflows. 11-cis-retinal is notoriously unstable, prone to rapid thermal and photochemical isomerization, which complicates formulation and drastically increases cold-chain supply costs [2]. Conversely, the inexpensive all-trans-retinal cannot form the functional protonated Schiff base required for opsin regeneration; it exhibits an approximately 50-fold lower binding affinity for vertebrate opsin [1] and completely fails to restore visual function in retinoid-cycle-deficient models. Consequently, 9-cis-retinal is the only practical choice that balances synthetic accessibility, handling stability, and true in vivo opsin-regenerating functionality.

Thermal Stability and Formulation Suitability vs. 11-cis-Retinal

For long-term in vivo studies and complex structural biology workflows, chromophore stability is a primary procurement driver. 9-cis-retinal demonstrates significantly higher thermal and photochemical stability compared to the native 11-cis-retinal, which rapidly degrades or isomerizes at room temperature [1]. This enhanced stability allows 9-cis-retinal to be reliably formulated for long-term oral administration or in vitro assay storage without the extreme cold-chain logistics and high failure rates associated with 11-cis-retinal.

Evidence DimensionHandling stability and synthesis feasibility
Target Compound Data9-cis-retinal (High thermal stability, suitable for standard formulation)
Comparator Or Baseline11-cis-retinal (Highly labile, prone to rapid spontaneous isomerization)
Quantified DifferenceSignificant reduction in spontaneous degradation and cold-chain dependency
ConditionsStandard laboratory handling and in vivo formulation

Eliminates the high cost and assay variability caused by the spontaneous degradation of the native 11-cis chromophore during experimental workflows.

Opsin Binding Affinity and Specificity vs. all-trans-Retinal

In biochemical assays requiring the stabilization of the opsin apoprotein, substituting 9-cis-retinal with the cheaper all-trans-retinal results in assay failure. Vertebrate opsins exhibit an approximately 50-fold higher binding affinity for cis-retinals compared to all-trans-retinal [1]. All-trans-retinal cannot properly fit the binding pocket to form the functional Schiff base, whereas 9-cis-retinal binds efficiently, preventing the rapid unspecific aggregation and degradation typical of ligand-free opsin.

Evidence DimensionRelative binding affinity to opsin
Target Compound Data9-cis-retinal (Efficient Schiff base formation and opsin stabilization)
Comparator Or Baselineall-trans-retinal (~50-fold lower binding affinity)
Quantified Difference50-fold higher binding affinity for cis-isomers
ConditionsIn vitro opsin regeneration and radioligand/spectroscopic binding assays

Proves that buyers cannot use cheap all-trans-retinal to stabilize opsin or study GPCR activation; a cis-isomer like 9-cis-retinal is strictly required.

In Vivo Efficacy for Retinoid Cycle Bypass vs. all-trans-Retinal

For therapeutic modeling of Leber Congenital Amaurosis (LCA) or retinitis pigmentosa, 9-cis-retinal is the proven procurement choice over all-trans-retinal. In RPE65- and LRAT-knockout mice (models of broken visual cycles), administration of 9-cis-retinal successfully regenerates opsin into isorhodopsin and restores electroretinographic (ERG) responses[1]. Conversely, treatment with all-trans-retinal yields no significant opsin regeneration or visual improvement, as the models lack the isomerase required to convert it back to a functional cis-form [1].

Evidence DimensionIn vivo opsin regeneration and ERG restoration
Target Compound Data9-cis-retinal (Complete restoration of ERG response and isorhodopsin formation)
Comparator Or Baselineall-trans-retinal (Zero significant opsin regeneration or functional recovery)
Quantified DifferenceAbsolute functional rescue vs. total failure in isomerase-deficient models
ConditionsRPE65/LRAT knockout genetic mouse models of LCA

Establishes 9-cis-retinal as an essential active compound for in vivo efficacy studies targeting visual cycle dystrophies.

Photochemical Quantum Yield in Opsin Activation vs. 11-cis-Retinal

When evaluating 9-cis-retinal as a functional surrogate for visual activation assays, buyers must account for differences in photoisomerization efficiency. Isorhodopsin (opsin bound to 9-cis-retinal) exhibits a photoisomerization quantum yield of 0.22, compared to 0.67 for native rhodopsin (11-cis-retinal) [1]. Despite this 3-fold reduction in photon sensitivity, 9-cis-retinal successfully isomerizes to the exact same all-trans photoproduct (bathorhodopsin) and triggers the identical G-protein signaling cascade, making it a highly reliable, albeit slightly less light-sensitive, functional analog.

Evidence DimensionPhotoisomerization quantum yield
Target Compound Data9-cis-retinal (Isorhodopsin): Quantum yield = 0.22
Comparator Or Baseline11-cis-retinal (Rhodopsin): Quantum yield = 0.67
Quantified Difference3-fold lower photoisomerization efficiency, but identical photoproduct formation
ConditionsFemtosecond isomerization dynamics following excitation at 472.7 - 568.2 nm

Validates that while 9-cis-retinal requires more light to activate, it perfectly replicates the downstream biological signaling pathway of the native ligand.

In Vivo Modeling of Retinoid Cycle Dystrophies

Due to its ability to bypass defective isomerase enzymes, 9-cis-retinal is the preferred active pharmaceutical ingredient for formulating chromophore replacement therapies in RPE65- and LRAT-deficient animal models, providing stable and measurable ERG restoration[1].

GPCR Structural Biology and Opsin Stabilization

Ligand-free opsin is highly unstable and prone to aggregation. 9-cis-retinal is utilized as a stable, high-affinity surrogate ligand to lock opsin into the isorhodopsin state, enabling reproducible crystallization and cryo-EM workflows without the extreme handling constraints of 11-cis-retinal [2].

In Vitro Visual Transduction Assays

Because it reliably photoisomerizes to bathorhodopsin and triggers the G-protein cascade, 9-cis-retinal is procured for high-throughput biochemical screening assays where a stable, light-activatable visual pigment is required[2].

Physical Description

Solid; [Sigma-Aldrich MSDS]
Solid

XLogP3

6.2

Hydrogen Bond Acceptor Count

1

Exact Mass

284.214015512 Da

Monoisotopic Mass

284.214015512 Da

Heavy Atom Count

21

Melting Point

63 °C

UNII

RR725D715M

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

514-85-2

Metabolism Metabolites

9-cis-retinal has known human metabolites that include 4-hydroxy-9-cis-retinals.

Wikipedia

Retinal

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> Retinoids [PR0109]

General Manufacturing Information

Retinal, 9-cis-: INACTIVE

Dates

Last modified: 08-15-2023

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